molecular formula C13H23NO5 B14389103 5-(Hydroxymethyl)-5-nitrododecane-2,6-dione CAS No. 88238-94-2

5-(Hydroxymethyl)-5-nitrododecane-2,6-dione

Cat. No.: B14389103
CAS No.: 88238-94-2
M. Wt: 273.33 g/mol
InChI Key: CDVAIFGSMFQHPW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-nitrododecane-2,6-dione is an organic compound with a complex structure that includes both hydroxymethyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-nitrododecane-2,6-dione typically involves multi-step organic reactions. One common method includes the nitration of dodecane-2,6-dione followed by the introduction of the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-nitrododecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, amines, and substituted dodecane-2,6-dione compounds.

Scientific Research Applications

5-(Hydroxymethyl)-5-nitrododecane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)-5-nitrododecane-2,6-dione exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and nitro groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-5-nitrododecane-2,6-dione is unique due to its combination of hydroxymethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

88238-94-2

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

5-(hydroxymethyl)-5-nitrododecane-2,6-dione

InChI

InChI=1S/C13H23NO5/c1-3-4-5-6-7-12(17)13(10-15,14(18)19)9-8-11(2)16/h15H,3-10H2,1-2H3

InChI Key

CDVAIFGSMFQHPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CCC(=O)C)(CO)[N+](=O)[O-]

Origin of Product

United States

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